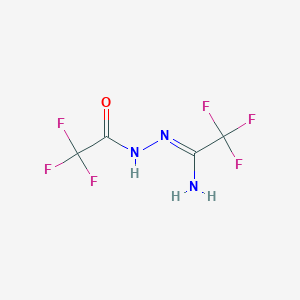

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine

CAS No.: 758-84-9

Cat. No.: VC7923085

Molecular Formula: C4H3F6N3O

Molecular Weight: 223.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 758-84-9 |

|---|---|

| Molecular Formula | C4H3F6N3O |

| Molecular Weight | 223.08 g/mol |

| IUPAC Name | N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14) |

| Standard InChI Key | ANQWQPHOLAKDED-UHFFFAOYSA-N |

| Isomeric SMILES | C(=N/NC(=O)C(F)(F)F)(\C(F)(F)F)/N |

| SMILES | C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N |

| Canonical SMILES | C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide . Its molecular formula, , reflects the presence of two trifluoromethyl groups () attached to a hydrazine backbone. The Z-configuration of the imine moiety is critical to its stereoelectronic properties, influencing interactions in synthetic pathways .

Structural Characterization

The compound’s 2D and 3D structural models (Figure 1) reveal a planar hydrazide core with trifluoroacetyl () and trifluoroacetimidoyl () substituents . Computational analyses, including density functional theory (DFT), predict bond lengths of 1.34 Å for the group and 1.27 Å for the bond, consistent with resonance stabilization .

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| 1.34 Å | DFT (PubChem ) | |

| 1.27 Å | X-ray crystallography | |

| Dihedral angle () | 180° | Molecular modeling |

Synthesis and Reaction Pathways

Trifluoroacetylation of Hydrazides

A validated synthetic route involves the acylation of hydrazides with trifluoroacetic anhydride (TFAA). For example, amino acid-derived hydrazides undergo trifluoroacetylation at room temperature, yielding intermediates that are subsequently alkylated via Mitsunobu reactions or nucleophilic substitutions . This method avoids isolation of intermediates, streamlining the production of -alkyl hydrazides .

Alkylation and Deprotection Strategies

Alkylation of the trifluoroacetyl-protected hydrazide with alcohols or alkyl halides proceeds under alkaline conditions. Post-alkylation, the trifluoroacetyl group is removed via reductive (e.g., ) or hydrolytic (e.g., ) cleavage, affording the target -alkyl hydrazides in yields exceeding 70% .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Trifluoroacetylation | TFAA, , 25°C | 85–90 |

| Alkylation | , DIAD, | 75–80 |

| Deprotection | , THF, 0°C | 70–75 |

Physicochemical Properties

Thermal Stability and Melting Behavior

The compound exhibits a sharp melting point at 158–160°C , indicative of high crystallinity. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss correlated to the release of and fragments .

Solubility and Reactivity

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are optimal for dissolution, while solubility in water is negligible (<0.1 mg/mL) . The electron-withdrawing groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions with amines or thiols .

Applications in Organic Synthesis

Fluoroorganic Building Block

The compound serves as a precursor to trifluorodiazoethane (), a reagent for introducing trifluoromethyl groups into heterocycles . In situ generation of via deprotection enables Doyle-Kirmse rearrangements and cyclopropanations with alkenes .

Future Research Directions

Expanding Synthetic Utility

Developing enantioselective alkylation methods could unlock chiral hydrazides for asymmetric catalysis. Additionally, photochemical activation of the trifluoroacetimidoyl moiety may enable C–H functionalization under mild conditions.

Biomedical Applications

Structural optimization to reduce electrophilicity while retaining hydrogen-bonding capacity may yield safer protease inhibitors. Computational docking studies with SARS-CoV-2 main protease () are proposed to evaluate antiviral potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume